molecular formula C10H9N3S B3858731 2-thiophenecarbaldehyde 2-pyridinylhydrazone

2-thiophenecarbaldehyde 2-pyridinylhydrazone

Cat. No.: B3858731
M. Wt: 203.27 g/mol
InChI Key: WSSYFBKJUAUOLO-XYOKQWHBSA-N
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Description

“2-thiophenecarbaldehyde 2-pyridinylhydrazone” is a hydrazone compound. Hydrazone compounds are typically formed by the reaction of a hydrazine with a ketone or aldehyde . The “2-thiophenecarbaldehyde” part suggests the presence of a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The “2-pyridinyl” part suggests the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure would likely feature a thiophene ring and a pyridine ring connected by a hydrazone functional group (a nitrogen-nitrogen double bond with one nitrogen also bonded to a hydrogen). The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Hydrazones, in general, can undergo a variety of reactions, including oxidation and reduction, formation of heterocycles, and reactions with electrophiles and nucleophiles . The thiophene and pyridine rings could also participate in various reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence and location of functional groups, the overall size and shape of the molecule, and the presence of any charges or polar groups would all influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on the use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis, among others .

Properties

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSYFBKJUAUOLO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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